2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . Pyrazoles are found in a number of well-established drugs and exhibit a wide range of biological activities such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, and more .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods . One common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which can then be converted into pyrazoles .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms adjacent to three carbon atoms . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For instance, they can react with acyl bromides under certain conditions to form new compounds .Physical and Chemical Properties Analysis
Pyrazoles are generally weak bases, with a pKb of around 11.5 . They can exhibit a variety of physical and chemical properties, including luminescent and fluorescent properties, solvatochromic properties, and electroluminescence .Scientific Research Applications
1. Applications in Heterocyclic Compound Synthesis
2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione and its derivatives are valuable as building blocks in the synthesis of a variety of heterocyclic compounds. These include the formation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, which have broad applications in chemistry and pharmaceuticals. The unique reactivity of these compounds offers mild reaction conditions for the generation of versatile cynomethylene dyes from a range of precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers. This signifies the compound's critical role in the synthesis of diverse classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
2. Role in Drug Metabolism and Cytochrome P450 Enzyme Inhibition
The compound has implications in the field of drug metabolism, particularly involving Cytochrome P450 (CYP) enzymes. It's crucial for the in vitro assessment of various CYP isoforms in drug metabolism to predict potential drug–drug interactions. Chemical inhibitors of CYP isoforms, possibly including derivatives of this compound, play a significant role in deciphering the involvement of specific CYP isoforms in drug metabolism. The selectivity of such inhibitors is critical in understanding and managing the metabolic pathways of various drugs (Khojasteh et al., 2011).
3. Synthesis of Pyrazolo[1,5-a]pyrimidines
The compound is involved in reactions leading to the formation of pyrazolo[1,5-a]pyrimidines. This process is significant in highlighting the regio-orientation and regioselectivity of reactions involving aminopyrazoles with 1,3-bielectrophilic reagents. The regio-orientation plays a crucial role in the structural assignment of pyrazolo[1,5-a]pyrimidines, which are valuable in various chemical and pharmaceutical applications (Mohamed & Mahmoud, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-(3-aminopyrazol-1-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c14-11-5-6-16(15-11)7-8-17-12(18)9-3-1-2-4-10(9)13(17)19/h1-6H,7-8H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDAUDLNVLPPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=CC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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